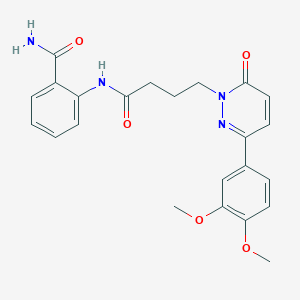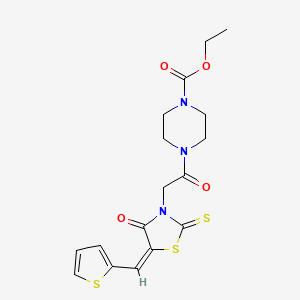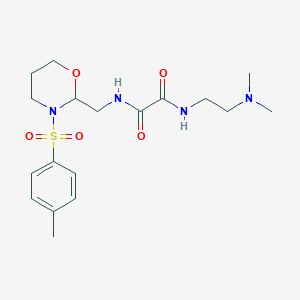
Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid: is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. The compound also contains a 2,4-dichlorophenyl group, which adds to its chemical complexity and potential biological activity.
Wissenschaftliche Forschungsanwendungen
Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid is a compound that has been associated with the field of medicinal chemistry, particularly in the synthesis of antidepressant molecules . The primary targets of this compound are likely to be the neurotransmitter systems in the central nervous system (CNS), specifically the noradrenergic, dopaminergic, and serotonergic systems . These systems play a crucial role in mood regulation and are often the target of antidepressant drugs .
Mode of Action
Given its association with antidepressant molecules, it may interact with its targets by modulating the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the cns . This could result in the alleviation of depressive symptoms and an enhancement in the quality of life for individuals with moderate to severe depression .
Biochemical Pathways
The compound’s interaction with the neurotransmitter systems could affect several biochemical pathways. For instance, it might influence the synthesis, release, and reuptake of monoamine neurotransmitters, thereby altering the signaling pathways associated with mood regulation . The downstream effects of these changes could include improved mood, reduced anxiety, and enhanced cognitive function .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve changes in neurotransmitter levels and neuronal signaling in the CNS. These changes could lead to improved mood and cognitive function, thereby alleviating the symptoms of depression . Approximately 50-60% of people with depression experience substantial improvement when using antidepressant medications .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid typically involves several steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Butyric Acid Backbone: The butyric acid backbone is formed through a series of reactions, including alkylation and reduction steps. The specific conditions and reagents used can vary depending on the desired stereochemistry and yield.
Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group is introduced through a substitution reaction, typically using a suitable halogenated precursor and a strong base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid can undergo oxidation reactions, particularly at the amino group or the phenyl ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be used to modify the functional groups on the compound. For example, the carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, especially at the phenyl ring. Halogenated derivatives can be synthesized using nucleophilic substitution reactions with appropriate halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with alcohol or amine groups.
Substitution: Halogenated derivatives with different halogen atoms.
Vergleich Mit ähnlichen Verbindungen
Boc-(S)-3-Amino-4-phenyl-butyric acid: Lacks the dichloro substitution on the phenyl ring.
Boc-(S)-3-Amino-4-(2-chloro-phenyl)-butyric acid: Contains only one chlorine atom on the phenyl ring.
Boc-(S)-3-Amino-4-(4-chloro-phenyl)-butyric acid: Contains a chlorine atom at a different position on the phenyl ring.
Uniqueness: Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichloro substitution may enhance the compound’s stability and binding affinity to specific molecular targets, making it a valuable compound in various research applications.
Eigenschaften
IUPAC Name |
(3S)-4-(2,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)6-9-4-5-10(16)7-12(9)17/h4-5,7,11H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGWEUIYPYFHNX-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)Cl)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2810046.png)
![4-[[(E)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2810048.png)
![3-((2,5-dimethylphenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2810049.png)
![2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2810050.png)
![6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2810051.png)
![N-(4-bromo-2-fluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2810052.png)




![N-Tert-butyl-3-[(2-chloropropanoylamino)methyl]benzamide](/img/structure/B2810062.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid](/img/structure/B2810068.png)
